(3-Iodo-2-methoxyphenyl)(methyl)sulfane
Description
Properties
Molecular Formula |
C8H9IOS |
|---|---|
Molecular Weight |
280.13 g/mol |
IUPAC Name |
1-iodo-2-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H9IOS/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5H,1-2H3 |
InChI Key |
XRWAXXDOASQALW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1I)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-2-methoxyphenyl)(methyl)sulfane typically involves the iodination of 2-methoxyphenyl(methyl)sulfane. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for (3-Iodo-2-methoxyphenyl)(methyl)sulfane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Iodo-2-methoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the methylthio group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (e.g., dichloromethane), room temperature.
Reduction: Lithium aluminum hydride, solvents (e.g., tetrahydrofuran), low temperature.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated compounds and thiol derivatives.
Scientific Research Applications
(3-Iodo-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Iodo-2-methoxyphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the methylthio group can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (3-Iodo-2-methoxyphenyl)(methyl)sulfane with structurally related compounds, emphasizing substituent effects and functional diversity:
Reactivity and Stability
- Sulfane Sulfur Compounds (e.g., Persulfides, Polysulfides): These compounds contain labile sulfur atoms (S⁰ or S⁻¹) capable of transferring sulfur to nucleophiles like cyanide or thiols . (3-Iodo-2-methoxyphenyl)(methyl)sulfane , as a thioether (R-S-R'), lacks this reactivity, making it more stable but less involved in redox signaling.
Analytical Detection
- Sulfane Sulfur Detection: Methods like cyanide-mediated thiocyanate formation or phosphine trapping reagents (e.g., P2 in ) are ineffective for thioethers like (3-Iodo-2-methoxyphenyl)(methyl)sulfane , highlighting a key distinction in analytical approaches.
Key Research Findings
- Sulfur Oxidation States: Unlike sulfane sulfur compounds (oxidation state 0 or –1), the sulfur in (3-Iodo-2-methoxyphenyl)(methyl)sulfane is in a –2 state, typical of thioethers, limiting its redox activity .
- Substituent Effects: Iodine’s polarizability may enhance intermolecular interactions in crystal packing or receptor binding, while methoxy groups stabilize the aromatic ring via resonance .
- Biological Context: While sulfane sulfur compounds are implicated in cancer and mitochondrial regulation , thioethers are more commonly associated with metabolic stability in pharmaceuticals or agrochemicals (e.g., sulfonylurea herbicides in ).
Q & A
Q. What synthetic routes are optimal for preparing (3-Iodo-2-methoxyphenyl)(methyl)sulfane, and how can reaction conditions be optimized?
A Sonogashira coupling approach using PdCl₂(PPh₃)₂ and CuI as catalysts in THF/Et₃N solvent systems has been reported for structurally similar iodothioanisole derivatives. Key parameters include maintaining a 1:1.2 molar ratio of aryl iodide to alkyne, with catalytic loading of Pd (8.25 mol%) and CuI (0.4 mol%). Reaction monitoring via TLC and purification via hexane recrystallization can achieve yields >90% .
Q. How can researchers characterize the purity and structural integrity of (3-Iodo-2-methoxyphenyl)(methyl)sulfane?
Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm substituent positions and sulfur connectivity. Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric consistency. For crystalline samples, X-ray diffraction can resolve bond angles and confirm iodine positioning.
Q. What are the stability considerations for storing (3-Iodo-2-methoxyphenyl)(methyl)sulfane in laboratory settings?
Store under inert atmosphere (N₂/Ar) at –20°C to prevent iodine displacement or sulfide oxidation. Regular NMR stability checks are advised, particularly after prolonged storage. Avoid exposure to light or moisture, as iodinated aryl sulfides are prone to hydrolysis or radical-mediated decomposition.
Advanced Research Questions
Q. How can sulfane sulfur detection methods be applied to study the reactivity of (3-Iodo-2-methoxyphenyl)(methyl)sulfane in biological systems?
Fluorescent probes like SSP2 enable real-time tracking of sulfane sulfur release via cyclization-mediated fluorescence activation. Alternatively, phosphine-based trapping reagents (e.g., P2) react with sulfane sulfurs to form stable adducts detectable by ³¹P NMR (δ45.1 ppm for PS₂ species). These methods are critical for quantifying sulfane sulfur pools in cellular assays .
Q. What computational approaches are suitable for predicting the regioselectivity of (3-Iodo-2-methoxyphenyl)(methyl)sulfane in cross-coupling reactions?
Density functional theory (DFT) can model transition states to evaluate energy barriers for iodine substitution at the 3-position versus competing pathways. Solvent effects (e.g., THF polarity) and steric hindrance from the methoxy group should be incorporated into simulations to refine predictive accuracy.
Q. How can contradictory data on sulfane sulfur reactivity be resolved when studying (3-Iodo-2-methoxyphenyl)(methyl)sulfane?
Methodological cross-validation is essential. For example, discrepancies in sulfur quantification may arise from cyanolysis (traditional CN⁻-based assays) versus reductant-DTT/HPLC approaches. Triangulate data using orthogonal techniques (e.g., fluorescent probes + ³¹P NMR) and control experiments with known sulfane sulfur standards .
Q. What analytical strategies differentiate (3-Iodo-2-methoxyphenyl)(methyl)sulfane from structurally analogous sulfides (e.g., chlorophenyl or fluorophenyl derivatives)?
High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns of iodine (¹²⁷I) versus chlorine/fluorine. Reverse-phase HPLC with UV detection (λ = 254 nm) can separate analogs based on polarity differences, while ¹H NMR identifies unique splitting patterns from the methoxy and iodo substituents .
Q. How does the electronic environment of (3-Iodo-2-methoxyphenyl)(methyl)sulfane influence its participation in radical or nucleophilic reactions?
The electron-withdrawing iodine and electron-donating methoxy group create a polarized aryl ring, directing nucleophilic attack to the para position. Electron paramagnetic resonance (EPR) can detect radical intermediates during reactions with peroxides or photolytic cleavage.
Methodological Tables
Table 1. Key Synthetic Parameters for Sonogashira Coupling of Iodothioanisoles
| Parameter | Optimal Value | Reference |
|---|---|---|
| Catalyst (PdCl₂(PPh₃)₂) | 8.25 mol% | |
| CuI | 0.4 mol% | |
| Solvent | THF/Et₃N (2:3 v/v) | |
| Yield | >90% |
Table 2. Sulfane Sulfur Detection Methods Comparison
| Method | Sensitivity | Key Advantage | Limitation |
|---|---|---|---|
| SSP2 Fluorescent Probe | 10 nM | Real-time, non-destructive | Limited to aqueous systems |
| Phosphine Trapping + ³¹P NMR | 1 µM | Species-specific adducts | Requires specialized NMR |
| Cyanolysis/SCN⁻ Assay | 50 µM | Broad applicability | Interference from thiols |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
